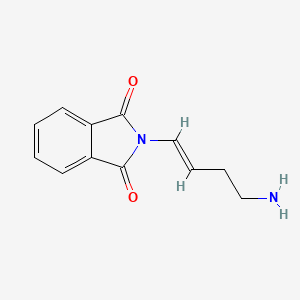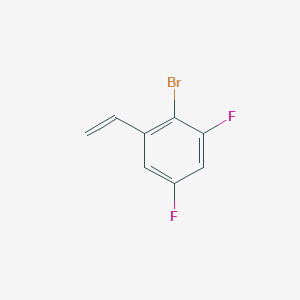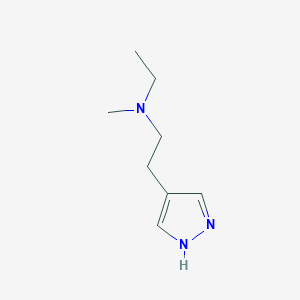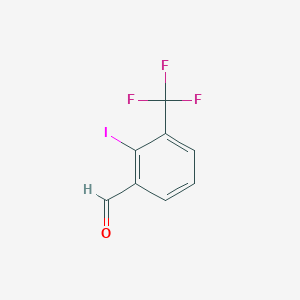
2-Iodo-3-(trifluoromethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4F3IO It is a benzaldehyde derivative where the benzene ring is substituted with an iodine atom at the 2-position and a trifluoromethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-(trifluoromethyl)benzaldehyde typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 3-(trifluoromethyl)benzaldehyde using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura reaction, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
Substitution: Products depend on the nucleophile used, such as azides or nitriles.
Oxidation: 2-Iodo-3-(trifluoromethyl)benzoic acid.
Reduction: 2-Iodo-3-(trifluoromethyl)benzyl alcohol.
Coupling: Various substituted benzaldehydes.
Scientific Research Applications
2-Iodo-3-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Iodo-3-(trifluoromethyl)benzaldehyde in chemical reactions involves the electrophilic nature of the iodine atom and the electron-withdrawing effect of the trifluoromethyl group. These properties make the compound highly reactive in substitution and coupling reactions. The aldehyde group also plays a crucial role in oxidation and reduction reactions, acting as a reactive site for various transformations.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-5-(trifluoromethyl)benzaldehyde
- 3-Iodo-4-(trifluoromethyl)benzaldehyde
- 4-Iodo-3-(trifluoromethyl)benzaldehyde
Uniqueness
2-Iodo-3-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the iodine and trifluoromethyl groups, which influence its reactivity and the types of reactions it can undergo. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the iodine atom, making it more reactive in substitution and coupling reactions compared to other isomers.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H4F3IO |
|---|---|
Molecular Weight |
300.02 g/mol |
IUPAC Name |
2-iodo-3-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H4F3IO/c9-8(10,11)6-3-1-2-5(4-13)7(6)12/h1-4H |
InChI Key |
NCDFJAONKIWAGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)I)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B12856835.png)
![2-(2-Bromobenzo[d]oxazol-6-yl)acetonitrile](/img/structure/B12856836.png)

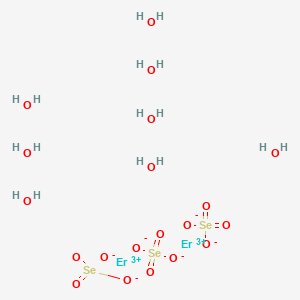
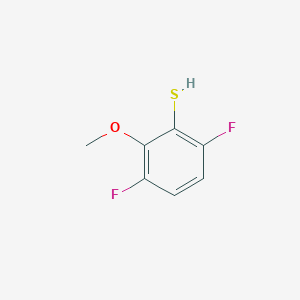
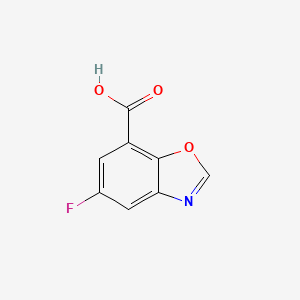

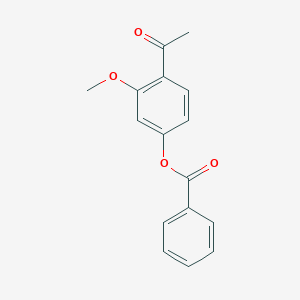
![Oxazolo[4,5-b]pyridin-2-amine hydrochloride](/img/structure/B12856867.png)
